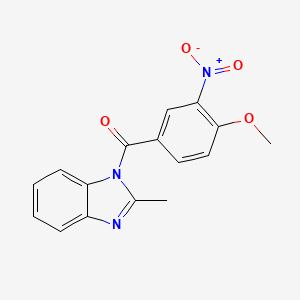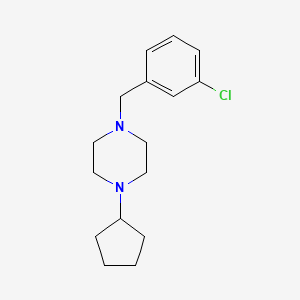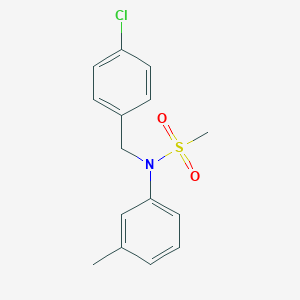![molecular formula C16H15ClN2O2S B5733460 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1986 by Dr. David W. Grainger and his colleagues at the University of Utah. Since then, D609 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to generate diacylglycerol and phosphocholine. This inhibition leads to a decrease in the levels of diacylglycerol, which is a key signaling molecule involved in the activation of various cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various cellular and animal models. However, there are also limitations to the use of this compound in laboratory experiments. It has been shown to have off-target effects on other enzymes, and its inhibitory effects on PC-PLC may be context-dependent.
Direcciones Futuras
There are several future directions for research on N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and specific inhibitors of PC-PLC. Another area of interest is the investigation of the role of PC-PLC in various cellular processes, including cancer progression, inflammation, and neurodegeneration. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research. While there are limitations to its use in laboratory experiments, this compound remains a valuable tool for investigating the role of PC-PLC in various cellular processes and for developing potential therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide involves the reaction of 2-chloroaniline with carbon disulfide to form the corresponding thiourea intermediate, which is then reacted with 4-methylphenoxyacetyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in the regulation of cellular signaling pathways. This inhibition of PC-PLC has been implicated in the modulation of various cellular processes, including apoptosis, proliferation, and differentiation.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11-6-8-12(9-7-11)21-10-15(20)19-16(22)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWCMRRKMXLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)

![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
